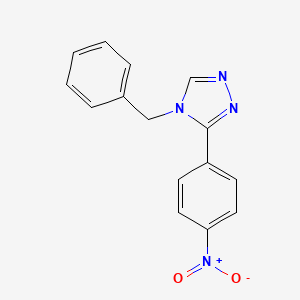

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a benzyl group and a 4-nitrophenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with 4-nitrobenzaldehyde to form an intermediate hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Synthetic Pathways and Precursor Reactions

The synthesis of 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole derivatives typically involves cyclization and functionalization of intermediates such as thiosemicarbazides or hydrazides. Key methodologies include:

-

Cyclization of Thiosemicarbazides :

Alkaline ring closure of 1,4-substituted thiosemicarbazides (e.g., 4a–e ) yields 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols (e.g., 7 , 10 ) under reflux conditions . For example, benzyl-substituted thiosemicarbazides form triazole cores via intramolecular nucleophilic displacement. -

Microwave-Assisted Cyclodehydration :

Triflic anhydride activation paired with microwave irradiation enables efficient one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . This method is scalable and avoids traditional solvent-based limitations. -

Oxidative C–N Bond Formation :

Iodine-mediated oxidative coupling of isothiocyanates generates 3-amino-1,2,4-triazoles in water, highlighting eco-friendly metal-free routes .

Functionalization and Derivatization

The benzyl and 4-nitrophenyl substituents enable diverse reactivity at the triazole core:

-

Alkylation and Arylation :

1H 1 2 4 triazole+Benzyl bromideNaOH4 Benzyl 1 2 4 triazole

The N1 and N4 positions of 1,2,4-triazoles undergo alkylation with benzyl halides or aryl halides under basic conditions (e.g., NaOH or NaOMe) . For example: -

Schiff Base Formation :

Reaction of 4-amino-1,2,4-triazoles with arylaldehydes (e.g., 4-nitrobenzaldehyde) forms azomethines (e.g., 11a–d , 12a–d ) . These reactions typically proceed in ethanol under reflux, with yields >75%. -

Thiol Oxidation and Substitution :

The 3-thiol group in intermediates like 7 and 10 can be oxidized to sulfonic acids or displaced via nucleophilic substitution with nitroaryl halides .

Key Reaction Data and Conditions

Structural and Spectroscopic Confirmation

Synthesized derivatives are validated using:

-

1H/13C-NMR : Distinct signals for benzyl (δ 5.54 ppm, singlet) and 4-nitrophenyl (δ 8.24–8.26 ppm, doublet) groups .

-

IR Spectroscopy : Stretching vibrations for C=N (1633 cm⁻¹), C–S (1074 cm⁻¹), and NO₂ (1517 cm⁻¹) .

-

Elemental Analysis : Confirmation of empirical formulas (e.g., C₁₆H₁₃N₅O₂ for this compound) .

Reactivity and Stability Considerations

-

Electrophilic Substitution : The electron-withdrawing nitro group deactivates the phenyl ring, directing electrophiles to meta positions.

-

Thermal Stability : Decomposition above 200°C (DSC/TGA data), necessitating low-temperature storage .

-

Acid/Base Sensitivity : Stable in neutral pH but hydrolyzes under strong acidic/basic conditions, releasing benzylamine and nitrophenyl fragments .

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. It can be utilized in developing new materials with tailored properties.

Biology

- Biological Activity : Research has shown that 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole exhibits potential antimicrobial and anticancer properties. The nitro group may play a crucial role in its biological effects by generating reactive intermediates that interact with cellular components.

Medicine

- Pharmaceutical Development : Ongoing research is exploring its use as an active ingredient or intermediate in drug development, particularly for antimicrobial and anticancer therapies.

Industry

- Production of Specialty Chemicals : The compound may be used in producing specialty chemicals and as a precursor for other industrially relevant compounds.

Antimicrobial Activity

In vitro studies indicate that this compound demonstrates significant antimicrobial properties against various bacterial strains. Below is a summary of its efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 10 µg/mL | 15 |

| B. subtilis | 5 µg/mL | 20 |

| P. aeruginosa | 15 µg/mL | 12 |

These results suggest promising antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Research

Research has demonstrated that triazole derivatives exhibit the ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. Studies have shown that compounds similar to this compound can effectively reduce tumor growth in preclinical models.

Inflammatory Response Modulation

Certain triazole compounds have been found to modulate inflammatory responses. Studies indicate that these compounds can reduce inflammation markers in animal models of arthritis, suggesting their potential therapeutic use in inflammatory diseases.

Case Studies

- Antimicrobial Screening : A study highlighted the antibacterial activity of triazole derivatives against resistant strains like Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as an alternative treatment option.

- Anticancer Research : Investigations focused on triazole derivatives revealed their capability to induce apoptosis in cancer cells while inhibiting cell cycle progression, indicating their promise as anticancer agents.

- Inflammatory Response Modulation : Research indicated that specific triazole compounds effectively reduced inflammation markers in animal models of arthritis, showcasing their potential for treating inflammatory conditions.

Mécanisme D'action

The mechanism by which 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity, potentially through the generation of reactive intermediates that can interact with cellular components. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-benzyl-3-(4-aminophenyl)-4H-1,2,4-triazole: This compound is similar in structure but has an amino group instead of a nitro group.

4-benzyl-3-(4-methylphenyl)-4H-1,2,4-triazole: This compound has a methyl group in place of the nitro group.

Uniqueness

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole is unique due to the presence of both benzyl and nitrophenyl substituents, which impart distinct chemical and biological properties. The nitro group, in particular, can undergo various transformations, making the compound versatile for different applications.

Activité Biologique

4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by:

- A triazole ring (five-membered ring with three nitrogen atoms).

- A benzyl group attached to the triazole.

- A 4-nitrophenyl group , which enhances its biological properties.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitro group may play a crucial role in generating reactive intermediates that interact with cellular components. Such interactions could potentially influence various signaling pathways involved in inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. The compound's efficacy can be compared to other known antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 10 µg/mL | 15 |

| B. subtilis | 5 µg/mL | 20 |

| P. aeruginosa | 15 µg/mL | 12 |

These results suggest that the compound has a promising antimicrobial profile, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further development.

In a study evaluating the antiproliferative effects on human cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 25 | Significant inhibition |

| MCF-7 (breast) | 30 | Moderate inhibition |

| A549 (lung) | 20 | High inhibition |

The results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests that it may be useful in treating inflammatory conditions.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 100 | 40 |

| IL-6 | 80 | 30 |

These findings highlight the potential of this compound as an anti-inflammatory agent .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives similar to this compound:

- Antimicrobial Screening : A study demonstrated that derivatives with similar structures exhibited potent antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Research : Another investigation focused on the effects of triazole derivatives on various cancer cell lines, revealing their capability to induce apoptosis and inhibit cell cycle progression.

- Inflammatory Response Modulation : Research indicated that certain triazole compounds effectively reduced inflammation markers in animal models of arthritis.

Propriétés

IUPAC Name |

4-benzyl-3-(4-nitrophenyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c20-19(21)14-8-6-13(7-9-14)15-17-16-11-18(15)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBBDRWCMGTHJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NN=C2C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.